4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzonitrile is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a cyclopentylamino group attached to a pyrimidine ring, which is further connected to a benzonitrile moiety. The molecular formula of this compound is C17H18N4, and it has a molecular weight of 278.3523 daltons .
Vorbereitungsmethoden
The synthesis of 4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzonitrile involves several steps, typically starting with the preparation of the pyrimidine ring. One common method involves the reaction of 4-aminobenzonitrile with cyclopentylamine in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as dioxane or toluene . Industrial production methods may involve optimization of these reaction conditions to improve yield and reduce production costs.
Analyse Chemischer Reaktionen
4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to changes in cellular processes such as proliferation and apoptosis . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins involved in signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzonitrile can be compared with other similar compounds, such as:
4-[4-(Cyclopentylamino)-2-methylthio)pyrimidine-5-carboxylic acid: This compound has a similar pyrimidine structure but with different functional groups.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also target similar biological pathways and have potential therapeutic applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
917896-06-1 |
---|---|
Molekularformel |
C17H18N4 |
Molekulargewicht |
278.35 g/mol |
IUPAC-Name |
4-[4-(cyclopentylamino)-2-methylpyrimidin-5-yl]benzonitrile |
InChI |
InChI=1S/C17H18N4/c1-12-19-11-16(14-8-6-13(10-18)7-9-14)17(20-12)21-15-4-2-3-5-15/h6-9,11,15H,2-5H2,1H3,(H,19,20,21) |
InChI-Schlüssel |
PRRJVCQKGQEJLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C(=N1)NC2CCCC2)C3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.